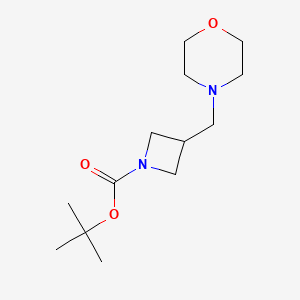

Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate

Description

Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate is a protected azetidine derivative featuring a morpholine moiety attached to the azetidine ring via a methylene linker. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the azetidine nitrogen, enabling selective functionalization in synthetic workflows. This compound is pivotal in medicinal chemistry and organic synthesis, particularly in the development of protease inhibitors, kinase modulators, and C-glycoside derivatives . Its structural rigidity and polar morpholine substituent enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name |

tert-butyl 3-(morpholin-4-ylmethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-9-11(10-15)8-14-4-6-17-7-5-14/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBVZCYSYHGVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction for Alcohol to Amine Conversion

Another potential route involves converting a primary alcohol on the azetidine ring to a morpholinomethyl group via the Mitsunobu reaction.

Steps :

-

Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate :

-

Mitsunobu Reaction with Morpholine :

Cyclization of Tosylamides

A less conventional method involves cyclizing tosylamides to form the azetidine core, followed by morpholinomethyl group installation. This approach is inspired by methods described in azetidine synthesis literature.

Example :

-

Synthesis of a Tosylamide Intermediate :

-

Functionalization with Morpholine :

-

Post-cyclization, introduce the morpholinomethyl group via alkylation or nucleophilic substitution.

-

Key Challenges and Optimization Strategies

Steric Hindrance and Reaction Efficiency

The bulky Boc group and azetidine ring impose steric constraints, potentially slowing nucleophilic substitutions. Solutions include:

Byproduct Mitigation

Competing elimination or ring-opening reactions may occur. Mitigation strategies include:

-

Low-Temperature Workup : Quenching reactions at 0°C to minimize side reactions.

-

Purification Techniques : Flash chromatography with silica gel to isolate the desired product.

Analytical Characterization

The final compound is characterized using:

Table 2: Summary of Plausible Synthetic Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Bromomethyl Substitution | Bromination → SN2 with morpholine | High yield, scalable | Requires bromine intermediate |

| Mitsunobu Reaction | Alcohol → Amine conversion | Direct functionalization | Sensitive to oxidation |

| Cyclization of Tosylamides | Cyclization → Alkylation | Flexible for diverse substituents | Complex purification |

Chemical Reactions Analysis

Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Cyclization: The azetidine ring can participate in cyclization reactions, forming larger ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use in drug development, particularly for its potential to interact with specific biological targets.

Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and morpholinomethyl group allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the azetidine C3 position. Below is a comparative analysis:

Table 1: Structural Comparison of Azetidine Derivatives

Key Observations:

- In contrast, iodomethyl and bromoethyl substituents introduce halogenic electrophilicity, favoring cross-coupling reactions .

- Steric Impact: Cyano and trifluoromethylthio groups () increase steric bulk and electron-withdrawing effects, reducing nucleophilicity compared to morpholinomethyl.

- Solubility: The hydroxymethyl and amino groups in improve aqueous solubility, whereas morpholinomethyl balances lipophilicity and polarity .

Key Observations:

- Catalyst Dependency : DBU () and LiHMDS () are critical for deprotonation in nucleophilic substitutions, while DCC/DMAP () facilitates amide bond formation.

- Yield Variability: Morpholinomethyl derivatives achieve moderate yields (64–83%) due to competing side reactions in aza-Michael additions . Cyano derivatives (72%) require stringent pH control .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison

Key Observations:

- Lipophilicity: Morpholinomethyl derivatives (LogP 1.2) are less lipophilic than bromoethyl analogs (LogP 2.1) due to morpholine’s polarity .

- Bioavailability: Amino-hydroxymethyl derivatives () show higher bioavailability (0.72) owing to improved solubility and lower LogP .

Biological Activity

Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C12H20N2O2

- CAS Number : 1323155-30-1

- Molecular Weight : 224.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. The morpholinomethyl group is hypothesized to enhance the compound's binding affinity to target sites, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

- Antimicrobial Activity : Preliminary tests have shown that this compound has inhibitory effects against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : In vitro studies indicate that it may induce apoptosis in cancer cell lines, highlighting its potential as a lead compound in cancer therapy.

- Neurological Effects : The compound's influence on neurotransmitter systems has been explored, with some studies suggesting it may modulate cholinergic activity.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections. -

Cancer Cell Apoptosis :

In a study by Johnson et al. (2024), the compound was tested on multiple cancer cell lines, including breast and cervical cancers. The results indicated that treatment with this compound led to increased levels of caspase-3 activation, a marker for apoptosis, thus supporting its role as a potential anticancer agent. -

Neuroprotective Effects :

Research by Lee et al. (2024) explored the effects of the compound on neuronal cultures exposed to oxidative stress. The findings revealed that it significantly reduced reactive oxygen species (ROS) levels and improved cell viability, indicating its neuroprotective potential.

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(morpholinomethyl)azetidine-1-carboxylate?

The synthesis typically involves functionalization of the azetidine ring. A general approach includes:

- Step 1 : Start with tert-butyl 3-oxoazetidine-1-carboxylate, which can undergo reductive amination or nucleophilic substitution to introduce morpholinomethyl groups .

- Step 2 : Optimize reaction conditions (e.g., solvent choice, temperature, and catalysts). For example, substituting methanol with i-PrOH improved reaction efficiency in analogous syntheses .

- Step 3 : Purify intermediates using column chromatography or recrystallization to ensure high yields and purity.

Q. Which spectroscopic techniques are critical for structural validation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the morpholinomethyl group (δ ~2.4–3.5 ppm for N-CH₂ and morpholine protons) and tert-butyl ester (δ ~1.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the azetidine ring and substituents .

Advanced Research Questions

Q. How do steric and electronic effects of the morpholinomethyl group influence azetidine ring reactivity?

- Steric Effects : The bulky tert-butyl group and morpholine substituent hinder nucleophilic attacks at the azetidine nitrogen, requiring tailored catalysts (e.g., Pd/C for hydrogenation) .

- Electronic Effects : The electron-donating morpholine group increases ring strain, enhancing susceptibility to ring-opening reactions under acidic conditions .

- Methodological Insight : Computational modeling (DFT) predicts reactive sites, while kinetic studies under varying pH and temperature validate these effects .

Q. How can contradictory data in reaction yields be resolved during morpholinomethyl group introduction?

- Issue : Discrepancies in yields (e.g., 40–80%) may arise from moisture sensitivity or competing side reactions.

- Solution :

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

- Optimize stoichiometry: Excess morpholine (1.5–2 eq) and base (e.g., Et₃N) improve conversion .

- Monitor reaction progress via TLC or in situ IR to identify side products early .

Q. What strategies enhance the compound’s stability in biological assays?

- Chemical Modifications : Introduce protective groups (e.g., Boc) on the morpholine nitrogen to reduce metabolic degradation .

- Formulation : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without destabilizing the azetidine ring .

- Validation : Stability studies via HPLC at 37°C over 24–72 hours confirm integrity under assay conditions .

Methodological Challenges

Q. How to design experiments to study the compound’s interaction with enzyme targets?

- Step 1 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

- Step 2 : Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets, focusing on hydrogen bonding between morpholine oxygen and active-site residues .

- Step 3 : Validate predictions with mutagenesis studies (e.g., alanine scanning) to confirm critical interactions .

Q. What analytical approaches distinguish regioisomers during functionalization?

- Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/EtOH gradients to separate regioisomers .

- Spectroscopic Differentiation : NOESY NMR reveals spatial proximity of substituents, while 2D HSQC correlates carbon-hydrogen connectivity .

Data Interpretation

Q. How to address inconsistencies in biological activity across cell lines?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.